molecular formula C16H14F3N7 B15119993 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15119993
M. Wt: 361.32 g/mol
InChI Key: CKVWQRCFOBUWHW-UHFFFAOYSA-N
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Description

2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its ring(s). This particular compound features a pyrido[3,4-d]pyrimidine moiety, a piperazine ring, and a trifluoromethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common reagents used in these reactions include halogenated pyrimidines, piperazine derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine
  • 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-chloropyrimidine
  • 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-fluoropyrimidine

Uniqueness

The presence of the trifluoromethyl group in 2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These unique features make it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14F3N7

Molecular Weight

361.32 g/mol

IUPAC Name

4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C16H14F3N7/c17-16(18,19)13-2-4-21-15(24-13)26-7-5-25(6-8-26)14-11-1-3-20-9-12(11)22-10-23-14/h1-4,9-10H,5-8H2

InChI Key

CKVWQRCFOBUWHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=CN=C3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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